

Reference Standard Guide: 5-(Hydroxymethyl)nicotinic acid

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)nicotinic acid

Cat. No.: B13522028

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Executive Summary & Technical Criticality

5-(Hydroxymethyl)nicotinic acid (5-HMNA) (CAS: 1240620-76-1) is a critical process impurity and metabolic intermediate associated with the synthesis and degradation of pyridine carboxylic acids, including Nicotinic Acid (Niacin) and Dinicotinic Acid.

In drug development, particularly for lipid-modifying agents and NAD⁺ precursors, 5-HMNA serves as a vital System Suitability Marker. Its structural similarity to Nicotinic Acid (differing only by a hydroxymethyl group at the C5 position) poses a significant chromatographic challenge. Failure to resolve this impurity can lead to the co-elution of active pharmaceutical ingredients (APIs), resulting in quantitation errors and regulatory non-compliance (ICH Q3A/B).

This guide provides an objective comparison of reference standard grades and details a self-validating HPLC protocol to ensure specificity and accuracy in your analytical workflows.

Technical Profile

- Chemical Name: 5-(Hydroxymethyl)pyridine-3-carboxylic acid
- CAS Number: 1240620-76-1

- Molecular Formula: C₇H₇NO₃
- Molecular Weight: 153.14 g/mol
- Solubility: Soluble in water, DMSO, and Methanol.
- pKa (Predicted): ~3.8 (Carboxylic acid), ~4.9 (Pyridine nitrogen). Note: Zwitterionic character affects retention.

Comparative Analysis of Reference Standard Grades

Selecting the correct grade of 5-HMNA is determined by the intended use: Quantification vs. Identification.

Feature	Certified Reference Material (CRM)	Analytical Standard (Primary/Secondary)	Research Chemical Grade
Applicability	Absolute Quantification, Instrument Calibration (ISO 17034)	Method Validation, Impurity Marker, System Suitability	Early-stage Screening, Synthesis Starting Material
Purity Assignment	Mass Balance Approach: (100% - Water - Solvents - Inorganics - Chromatographic Impurities)	Chromatographic Purity: often Area % only (HPLC/GC)	Crude Estimate: >95% or "As is"
Traceability	SI Units (NIST/BIPM traceable)	Traceable to internal standards or CRM if noted	None
Uncertainty	Explicitly calculated (e.g., $\pm 0.5\%$)	Not provided	Not provided
Water Content	Measured (Karl Fischer) & Factorized	Measured but often not factorized in assay	Not measured
Recommendation	Required for QC Release & Stability Testing	Acceptable for R&D & Method Development	Unsuitable for Quantitative Analysis

Expert Insight: For 5-HMNA, "Research Grade" materials often contain significant amounts of 5-Methylnicotinic acid (precursor) or Dinicotinic acid (over-oxidation product). Using a low-grade standard for retention time mapping can lead to misidentification of peaks due to these structurally similar impurities.

Experimental Protocol: Self-Validating Purity & Resolution

The following protocol is designed to separate 5-HMNA from Nicotinic Acid and its hydrophobic analogs (e.g., 5-Methylnicotinic acid).

Method Principle: Ion-Suppression Reversed-Phase HPLC

Pyridine carboxylic acids are amphoteric. To achieve consistent retention on a C18 column, the mobile phase pH must be sufficiently acidic ($\text{pH} < 3.0$) to protonate the carboxylic acid (neutral form) and the pyridine nitrogen (cationic form), or use ion-pairing. This method uses acidic suppression to drive the equilibrium toward the protonated forms, utilizing the polarity difference of the hydroxymethyl group for separation.

Reagents & Equipment

- Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 μm . Standard C18 columns may suffer from pore dewetting with high aqueous content.
- Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Detection: UV at 260 nm (Lambda max for Nicotinic acid derivatives).

Step-by-Step Workflow

- Preparation of System Suitability Solution:
 - Dissolve 10 mg of Nicotinic Acid and 1 mg of 5-HMNA Reference Standard in 100 mL of Mobile Phase A.
 - Target Concentration: $\sim 100 \mu\text{g/mL}$ API, $\sim 10 \mu\text{g/mL}$ Impurity.
- Gradient Program:

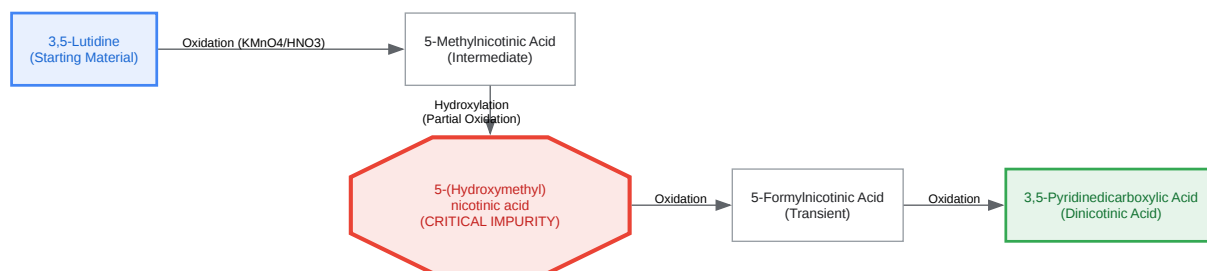
Time (min)	% Mobile Phase A	% Mobile Phase B	Objective
0.0	98	2	Initial Hold (Elute polar salts)
5.0	98	2	Isocratic retention of Nicotinic Acid
15.0	80	20	Linear ramp to elute 5-HMNA & 5-Methyl
20.0	20	80	Column Wash

| 21.0 | 98 | 2 | Re-equilibration |

- Self-Validating Criteria (Pass/Fail):
 - Resolution (Rs): The resolution between Nicotinic Acid and 5-HMNA must be > 2.0.
 - Tailing Factor: Must be < 1.5 for both peaks. (High tailing indicates secondary silanol interactions; add 5 mM Triethylamine if observed).
 - Elution Order Verification:
 1. Nicotinic Acid (Most Polar, elutes first).
 2. **5-(Hydroxymethyl)nicotinic acid** (Intermediate polarity).
 3. 5-Methylnicotinic acid (Least polar, elutes last).

Pathway Visualization: Origin of the Impurity

5-HMNA typically arises during the oxidation of alkyl-pyridines (like 3,5-Lutidine) used to synthesize Dinicotinic Acid or as a side-reaction in Niacin production. The diagram below illustrates the oxidation cascade where 5-HMNA exists as a "stalled" intermediate.



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Caption: Step-wise oxidation pathway of 3,5-Lutidine showing 5-HMNA as a stable intermediate prior to full conversion to Dinicotinic Acid.

References

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